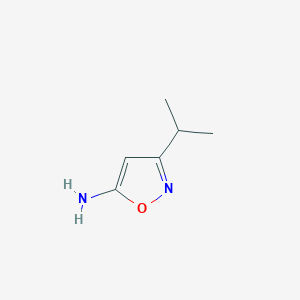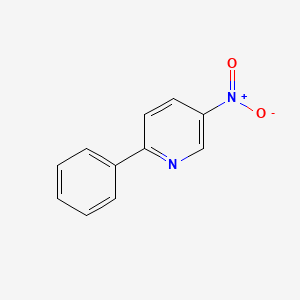
5-Nitro-2-phenylpyridine
概述
描述
5-Nitro-2-phenylpyridine is an organic compound with the molecular formula C11H8N2O2 It is a derivative of pyridine, where a nitro group is substituted at the 5-position and a phenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Nitro-2-phenylpyridine involves the Suzuki coupling reaction. This reaction typically uses 2-Bromo-5-nitropyridine and phenylboronic acid as starting materials. The reaction is catalyzed by palladium diacetate in the presence of potassium phosphate tribasic heptahydrate in ethylene glycol at 80°C for approximately 20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction mentioned above can be scaled up for industrial purposes. The use of palladium catalysts and boronic acids is common in industrial organic synthesis due to their efficiency and relatively mild reaction conditions.
化学反应分析
Types of Reactions
5-Nitro-2-phenylpyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-Amino-2-phenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Nitro-2-phenylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic properties.
Pharmaceutical Research: Its derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
作用机制
The mechanism of action of 5-Nitro-2-phenylpyridine largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
相似化合物的比较
Similar Compounds
2-Phenylpyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
5-Nitro-2-phenylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and applications.
2-Amino-5-phenylpyridine: Has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
5-Nitro-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring
属性
IUPAC Name |
5-nitro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOAJTWVYTULDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376530 | |
| Record name | 5-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89076-64-2 | |
| Record name | 5-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-nitro-2-phenylpyridine in the context of the provided research?
A1: In the provided research, this compound functions as a cyclometalating ligand in iridium(III) complexes. [] These complexes are being investigated for their potential in nonlinear optical (NLO) applications, specifically reverse-saturable absorption (RSA). [] One specific complex studied is [Ir(ppyNO2)2(CNArdmp)2]+, where ppyNO2 represents the this compound ligand. []
Q2: How does the structure of the iridium complex containing this compound influence its photophysical properties?
A2: The presence of this compound (ppyNO2) as a cyclometalating ligand in the iridium complex significantly impacts its ground-state and excited-state absorption spectra. [] This influence arises from the electronic properties of the ppyNO2 ligand, which contribute to the overall electronic structure and transitions within the complex. While the research does not delve into specific structure-property relationships for this particular complex, it highlights the importance of ligand choice in tuning the photophysical behavior for NLO applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
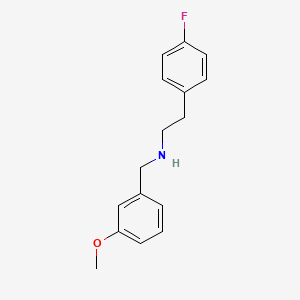
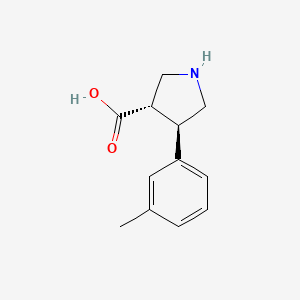
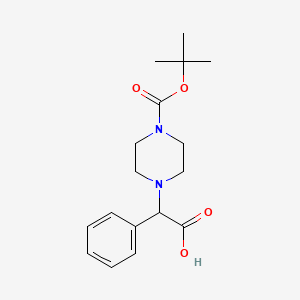
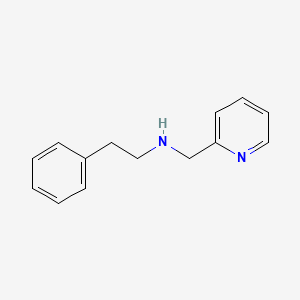
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)
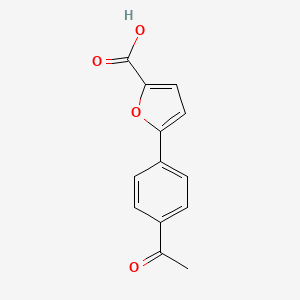
![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
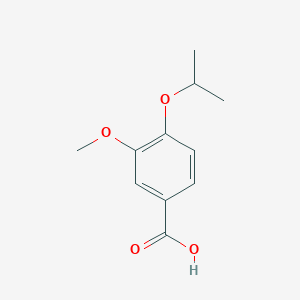
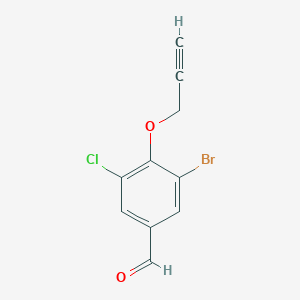
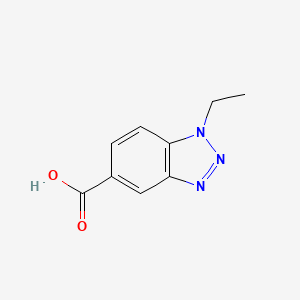
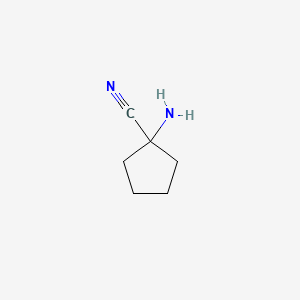
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/new.no-structure.jpg)
